molecular formula C15H21NO4 B1438001 (S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid CAS No. 1159138-98-3

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid

Cat. No.: B1438001
CAS No.: 1159138-98-3
M. Wt: 279.33 g/mol
InChI Key: PAENHBDXAWYRRZ-LBPRGKRZSA-N
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Description

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Formation of the chiral center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Coupling reactions: The protected amine is then coupled with other intermediates to form the final product. This step may involve various coupling reagents and conditions, such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl (Cbz) protecting group can be removed under acidic or basic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present in the molecule.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Deprotected amine: Removal of the Cbz group yields the free amine.

    Oxidized or reduced derivatives: Depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and eliciting a biological response.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4,4-dimethylpentanoic acid: Lacks the benzyloxycarbonyl protecting group.

    (S)-3-(((Methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid: Features a methoxycarbonyl protecting group instead of benzyloxycarbonyl.

    (S)-3-(((Tert-butoxy)carbonyl)amino)-4,4-dimethylpentanoic acid: Contains a tert-butoxycarbonyl (Boc) protecting group.

Uniqueness

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid is unique due to the presence of the benzyloxycarbonyl (Cbz) protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required.

Properties

IUPAC Name

(3S)-4,4-dimethyl-3-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)12(9-13(17)18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAENHBDXAWYRRZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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